3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride
Description
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride (CAS: 1030009-77-8) is a halogenated aniline derivative with the molecular formula C₁₂H₁₀Cl₂FNO and a molecular weight of 274.12 g/mol . Structurally, it features a chloro-substituted aniline core linked to a 4-fluorophenoxy group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antiparasitic agents . Its synthesis typically involves substitution reactions (e.g., nucleophilic aromatic substitution of nitro groups) followed by reduction and salt formation steps . Industrial-scale production emphasizes cost-effective starting materials like 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene, achieving yields up to 82% .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-4-(4-fluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10;/h1-7H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCUKWVKOKJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves several steps. One common method starts with the reaction of 3-chloro-4-fluoroaniline with 4-fluorophenol in the presence of a base to form 3-chloro-4-(4-fluorophenoxy)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Comparison Points
Substituent Effects on Solubility: Fluorine substituents (e.g., 4-fluorophenoxy) enhance electronegativity and moderate hydrophobicity compared to bulkier groups like chlorophenoxy or trifluoromethyl . Hydrochloride salts (e.g., 3-Chloro-4-(4-fluorophenoxy)aniline HCl) improve aqueous solubility over free bases, critical for bioavailability .
Kinase Inhibition: 3-Chloro-4-(3,4-dichlorophenoxy)aniline exhibits higher EGFR/HER2 inhibitory activity than fluorophenoxy derivatives, attributed to enhanced electron-withdrawing effects from chlorine .
Synthetic Accessibility: 3-Chloro-4-(4-fluorophenoxy)aniline HCl is synthesized via Fe/NH₄Cl-mediated nitro reduction, achieving higher yields (82%) compared to analogs requiring palladium catalysts . Ethoxy-substituted analogs (e.g., 3-Chloro-4-Ethoxyaniline HCl) require harsher hydrolysis conditions (72°C, HCl), reducing scalability .
Toxicity Profiles: DRC-1339 (3-Chloro-4-methylaniline HCl) induces egg yolk peritonitis in avian models, highlighting the toxicity risks of alkyl substituents absent in phenoxy derivatives .
Research Findings and Data Tables
Pharmacokinetic Parameters of Selected Compounds
| Compound | ED₅₀/IC₅₀ | Half-Life | LogP | Metabolic Stability |
|---|---|---|---|---|
| 3-Chloro-4-(4-fluorophenoxy)aniline HCl | Not reported | Not determined | 2.8 | Moderate (DMSO-soluble) |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 3.61 mg/kg | Unknown | 3.2 | Low (requires hybrid carriers) |
| 3-Chloro-4-(3,4-dichlorophenoxy)aniline | IC₅₀: 85 nM | >24 hours | 4.1 | High (stable in plasma) |
Biological Activity
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10ClFNO
- Molecular Weight : 253.68 g/mol
The compound features a chloro group and a fluorophenoxy moiety, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Interference with Cellular Processes : It can disrupt normal cellular processes, leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound may exert its effects by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study reported the following IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
These findings indicate that the compound effectively inhibits the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial efficacy of several compounds including this compound against common pathogens. The results indicated a strong correlation between the presence of electron-withdrawing groups and increased antibacterial activity, highlighting the significance of structural modifications in enhancing efficacy. -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to dose-dependent cell death, with significant effects observed at concentrations above 10 µM.
Discussion
The biological activity of this compound underscores its potential as both an antimicrobial and anticancer agent. The presence of halogen substituents appears to enhance its effectiveness against bacterial strains and cancer cells. Further research is warranted to explore its full therapeutic potential and elucidate the precise mechanisms underlying its biological effects.
Q & A
Q. Table 1: Synthesis Optimization
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkaline substitution | K₂CO₃, DMF, 80°C, 12h | 78 | 95 | |
| Fe/NH₄Cl reduction | Fe powder, HCl, 70°C, 6h | 82 | 97 | |
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH | 85 | 99 |
Q. Key Considerations :
- Alkaline conditions minimize side reactions (e.g., dehalogenation) .
- Fe/NH₄Cl reduction is cost-effective but requires careful pH control to avoid over-reduction .
Basic: How is this compound characterized structurally, and what spectroscopic markers are critical for validation?
Methodological Answer:
Essential Techniques :
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Signals | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2 (d, J=8.4 Hz, 2H) | Fluorophenoxy protons | |
| IR | 1185 cm⁻¹ | C-F stretch | |
| MS | 265.7 (M⁺–Cl) | Molecular ion |
Advanced: How do electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- Activation Effects :
- Chlorine at the 3-position deactivates the ring, directing nucleophiles to the para position .
- Fluorine on the phenoxy group enhances electrophilicity via inductive effects, favoring SNAr reactions at the 4-position .
- Experimental Validation :
- Substituent effects were confirmed via comparative kinetics:
- Reaction rate with morpholine increased by 40% vs. non-fluorinated analogs .
Q. Table 3: Reactivity Comparison
| Substituent Pattern | Relative Reaction Rate (vs. H) | Reference |
|---|---|---|
| 3-Cl, 4-F-phenoxy | 1.40 | |
| 3-Cl, 4-H-phenoxy | 1.00 |
Mechanistic Insight :
Density Functional Theory (DFT) calculations show lowered LUMO energy (-2.1 eV) at the 4-position, facilitating nucleophilic attack .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?
Methodological Answer:
Case Study : Discrepancies in enzyme inhibition (e.g., succinate-cytochrome c reductase):
- Structural Variations :
- 3-Chloro-4-(3,4-dichlorophenoxy)aniline shows IC₅₀ = 12 µM, while 3-chloro-4-(4-fluorophenoxy)aniline exhibits IC₅₀ = 28 µM due to reduced lipophilicity .
- Methodological Adjustments :
- Standardize assay conditions (pH 7.4, 25°C) and use recombinant enzymes to minimize variability .
Q. Table 4: Biological Activity Comparison
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Chloro-4-(4-fluorophenoxy)aniline | Succinate reductase | 28 | |
| 3-Chloro-4-(3,4-dichlorophenoxy)aniline | Same enzyme | 12 |
Q. Resolution Strategy :
- Conduct QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Use Schrödinger’s QikProp to predict solubility (-3.2 logS) and Caco-2 permeability (25 nm/s), indicating moderate bioavailability .
- Docking Studies :
- AutoDock Vina simulations reveal hydrogen bonding between the aniline NH and Thr287 of COX-2 (binding energy = -9.2 kcal/mol) .
Q. Optimization Example :
- Introduce a trifluoromethyl group at the 2-position to improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in vitro) .
Basic: What are the stability challenges of this compound under varying storage conditions?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis: Amine group reacts with moisture, forming quinones (detected via HPLC at 254 nm) .
- Photodegradation: UV exposure (λ > 300 nm) cleaves the C-O bond, yielding 4-fluorophenol and 3-chloroaniline .
Q. Table 5: Stability Data
| Condition | Degradation Products | Half-Life (Days) | Reference |
|---|---|---|---|
| 25°C, 60% RH | Quinones | 90 | |
| 40°C, 75% RH | Same + 4-fluorophenol | 30 | |
| UV light (300 nm) | 3-chloroaniline | 7 |
Mitigation : Store at 4°C in amber vials with desiccants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
